molecular formula C18H21NaO5S B13862537 Sodium ((1R,4S,Z)-3-(4-(hydroxymethyl)benzylidene)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonate

Sodium ((1R,4S,Z)-3-(4-(hydroxymethyl)benzylidene)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonate

Cat. No.: B13862537
M. Wt: 372.4 g/mol
InChI Key: CKGPMIUBMKQHEH-HPKSOVMNSA-M
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Description

Sodium ((1R,4S,Z)-3-(4-(hydroxymethyl)benzylidene)-7,7-dimethyl-2-oxobicyclo[221]heptan-1-yl)methanesulfonate is a complex organic compound with a unique bicyclic structure This compound is characterized by its distinct functional groups, including a hydroxymethyl group, a benzylidene moiety, and a methanesulfonate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sodium ((1R,4S,Z)-3-(4-(hydroxymethyl)benzylidene)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonate typically involves a multi-step process. One common approach is the epimerization–lactamization cascade reaction of functionalized (2S,4R)-4-aminoproline methyl esters. This reaction is promoted by a strong base and involves the formation of bridged lactam intermediates .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis likely involves similar steps to those used in laboratory settings, with optimizations for scale-up and efficiency.

Chemical Reactions Analysis

Types of Reactions

Sodium ((1R,4S,Z)-3-(4-(hydroxymethyl)benzylidene)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonate can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

    Reduction: The benzylidene moiety can be reduced to form a benzyl group.

    Substitution: The methanesulfonate group can be substituted with other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and pH levels to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxymethyl group yields a carboxylic acid, while reduction of the benzylidene moiety yields a benzyl group.

Scientific Research Applications

Sodium ((1R,4S,Z)-3-(4-(hydroxymethyl)benzylidene)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Medicine: It is being investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

    Industry: It may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Sodium ((1R,4S,Z)-3-(4-(hydroxymethyl)benzylidene)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of inflammatory pathways or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Sodium ((1R,4S,Z)-3-(4-(hydroxymethyl)benzylidene)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonate is unique due to its combination of functional groups and its potential for diverse chemical reactions. This makes it a valuable compound for various scientific research applications.

Properties

Molecular Formula

C18H21NaO5S

Molecular Weight

372.4 g/mol

IUPAC Name

sodium;[(1R,3Z,4S)-3-[[4-(hydroxymethyl)phenyl]methylidene]-7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl]methanesulfonate

InChI

InChI=1S/C18H22O5S.Na/c1-17(2)15-7-8-18(17,11-24(21,22)23)16(20)14(15)9-12-3-5-13(10-19)6-4-12;/h3-6,9,15,19H,7-8,10-11H2,1-2H3,(H,21,22,23);/q;+1/p-1/b14-9-;/t15-,18+;/m1./s1

InChI Key

CKGPMIUBMKQHEH-HPKSOVMNSA-M

Isomeric SMILES

CC1([C@@H]\2CC[C@@]1(C(=O)/C2=C\C3=CC=C(C=C3)CO)CS(=O)(=O)[O-])C.[Na+]

Canonical SMILES

CC1(C2CCC1(C(=O)C2=CC3=CC=C(C=C3)CO)CS(=O)(=O)[O-])C.[Na+]

Origin of Product

United States

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